molecular formula C10H13FO B7842059 1-(3-fluorophenyl)-2-methylpropan-2-ol

1-(3-fluorophenyl)-2-methylpropan-2-ol

Cat. No.: B7842059
M. Wt: 168.21 g/mol
InChI Key: RHWDAYIPFFQDOU-UHFFFAOYSA-N
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Description

1-(3-fluorophenyl)-2-methylpropan-2-ol is an organic compound characterized by the presence of a fluorophenyl group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-fluorophenyl)-2-methylpropan-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-(3-fluorophenyl)-2-methyl-2-propanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of 1-(3-fluorophenyl)-2-methyl-2-propanol may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method is advantageous due to its scalability and efficiency. The reaction is conducted under high pressure and temperature to achieve optimal conversion rates.

Chemical Reactions Analysis

Types of Reactions: 1-(3-fluorophenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(3-fluorophenyl)-2-methyl-2-propanone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: Further reduction can yield 1-(3-fluorophenyl)-2-methyl-2-propane.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.

Major Products:

    Oxidation: 1-(3-Fluorophenyl)-2-methyl-2-propanone.

    Reduction: 1-(3-Fluorophenyl)-2-methyl-2-propane.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(3-fluorophenyl)-2-methylpropan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(3-fluorophenyl)-2-methyl-2-propanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorophenyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

    1-(4-Fluorophenyl)-2-methyl-2-propanol: Similar structure but with the fluorine atom in the para position.

    1-(3-Chlorophenyl)-2-methyl-2-propanol: Chlorine atom instead of fluorine.

    1-(3-Bromophenyl)-2-methyl-2-propanol: Bromine atom instead of fluorine.

Uniqueness: 1-(3-fluorophenyl)-2-methylpropan-2-ol is unique due to the presence of the fluorine atom in the meta position, which can influence its reactivity and interactions with biological targets. The fluorine atom’s electronegativity and size can affect the compound’s overall properties, making it distinct from its analogs.

Properties

IUPAC Name

1-(3-fluorophenyl)-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO/c1-10(2,12)7-8-4-3-5-9(11)6-8/h3-6,12H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWDAYIPFFQDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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